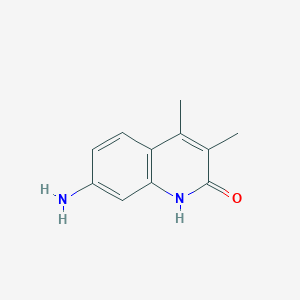
7-amino-3,4-dimethyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-3,4-dimethyl-1H-quinolin-2-one is an organic compound with the molecular formula C11H12N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3,4-dimethyl-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylaniline with ethyl acetoacetate in the presence of a catalyst, followed by cyclization and subsequent amination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
7-amino-3,4-dimethyl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield different aminoquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while substitution reactions can produce various substituted quinolines .
Scientific Research Applications
7-amino-3,4-dimethyl-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of enzyme inhibition and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-amino-3,4-dimethyl-1H-quinolin-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrases, a class of enzymes involved in various physiological processes. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can affect processes such as pH regulation and ion transport .
Comparison with Similar Compounds
Similar Compounds
- 7-amino-3,4-dihydro-1H-quinolin-2-one
- 4-methyl-7-aminocoumarin
- 2-amino-3H-quinazolin-4-one
Uniqueness
7-amino-3,4-dimethyl-1H-quinolin-2-one is unique due to its specific substitution pattern on the quinoline ring. This pattern can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles and therapeutic potentials .
Properties
CAS No. |
19841-01-1 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
7-amino-3,4-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-6-7(2)11(14)13-10-5-8(12)3-4-9(6)10/h3-5H,12H2,1-2H3,(H,13,14) |
InChI Key |
SFYRLVFQHRZDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C=CC(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


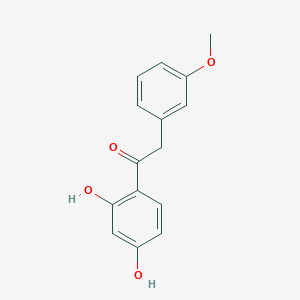


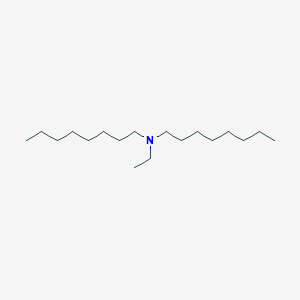
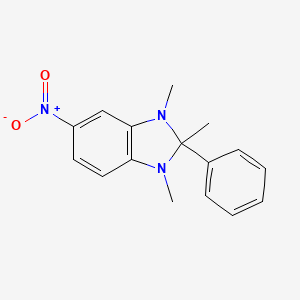

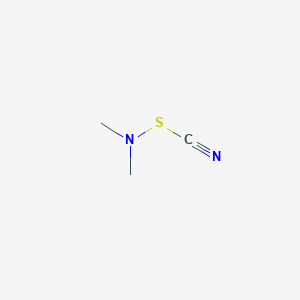
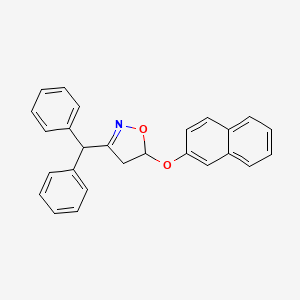
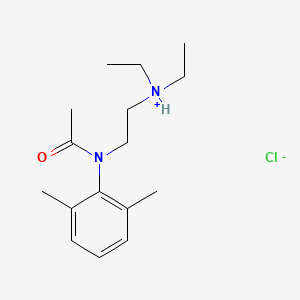
![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)
methanone](/img/structure/B14145264.png)

![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)
![(4E)-4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14145284.png)
